

# An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate |
| Cat. No.:      | B2848544                                        |

[Get Quote](#)

This guide provides a comprehensive technical overview of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**, a functionalized cyclobutane derivative of interest to researchers and professionals in synthetic chemistry and drug development. This document will delve into its chemical structure, plausible synthetic routes, detailed spectroscopic characterization, and potential applications, offering field-proven insights into its chemical behavior.

## Molecular Structure and Properties

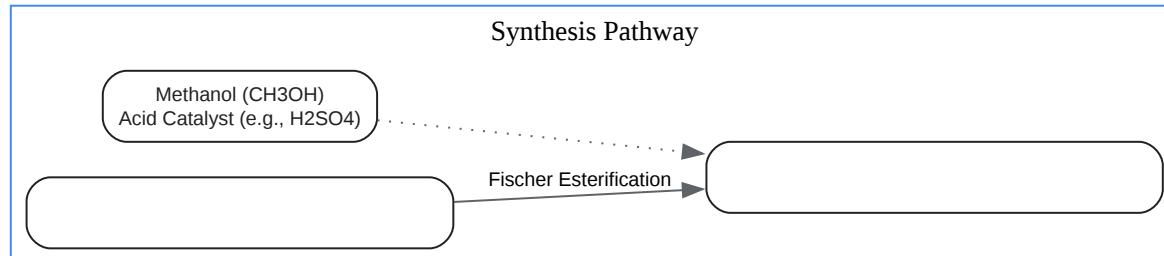
**Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** (CAS Number: 78685-51-5) possesses a strained four-membered ring, a ketone, an ester functional group, and a gem-dimethyl substitution.<sup>[1]</sup> This combination of features imparts a unique conformational rigidity and electronic character, making it a valuable building block in organic synthesis.

The cyclobutane ring is known to adopt a puckered conformation to alleviate torsional strain, which is a slight deviation from a planar structure.<sup>[2]</sup> The presence of a carbonyl group and a methyl ester introduces polarity and sites for nucleophilic and electrophilic attack, respectively. The gem-dimethyl group at the C2 position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.

Below is a diagram illustrating the chemical structure of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**.

Caption: Chemical structure of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**.

Table 1: Physicochemical Properties


| Property          | Value                                              | Source                          |
|-------------------|----------------------------------------------------|---------------------------------|
| CAS Number        | 78685-51-5                                         | <a href="#">[1]</a>             |
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O <sub>3</sub>      | <a href="#">[1]</a>             |
| Molecular Weight  | 156.18 g/mol                                       | <a href="#">[3]</a>             |
| IUPAC Name        | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | Inferred from related compounds |

## Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

While a specific, detailed experimental protocol for the synthesis of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** is not readily available in the surveyed literature, a highly plausible and efficient method is the Fischer esterification of its corresponding carboxylic acid, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (CAS 3183-43-5).[\[1\]](#)[\[4\]](#) This reaction is a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[\[5\]](#)

## Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available precursors. The first step would be the synthesis of the carboxylic acid precursor, followed by its esterification.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target molecule via Fischer esterification.

## Experimental Protocol: Fischer Esterification

The following is a generalized, yet detailed, protocol for the synthesis of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** based on the well-established Fischer esterification reaction.[\[5\]](#) [\[6\]](#)

Materials:

- 2,2-dimethyl-3-oxocyclobutanecarboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-3-oxocyclobutanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** can be purified by vacuum distillation or column chromatography on silica gel.

## Spectroscopic Characterization

Due to the absence of published experimental spectra for **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**, the following characterization is based on predictive analysis from its chemical structure and comparison with closely related analogs.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the gem-dimethyl protons, and the diastereotopic methylene protons of the cyclobutane ring, as well as the methine proton.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts

| Protons                                          | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration |
|--------------------------------------------------|--------------------------------------------|---------------------|-------------|
| -OCH <sub>3</sub> (ester)                        | ~3.7                                       | Singlet             | 3H          |
| -CH (methine)                                    | ~3.2 - 3.5                                 | Doublet of Doublets | 1H          |
| -CH <sub>2</sub> (methylene)                     | ~2.8 - 3.1                                 | Multiplet           | 2H          |
| -C(CH <sub>3</sub> ) <sub>2</sub> (gem-dimethyl) | ~1.2 - 1.4                                 | Two Singlets        | 6H          |

Rationale: The ester methyl group typically appears around 3.7 ppm. The methine proton adjacent to the ester will be downfield due to the electron-withdrawing effect of the carbonyl. The methylene protons on the cyclobutane ring are diastereotopic and will likely appear as a complex multiplet. The two methyl groups of the gem-dimethyl moiety are also diastereotopic and are expected to appear as two distinct singlets.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts

| Carbon                                         | Predicted Chemical Shift ( $\delta$ , ppm) |
|------------------------------------------------|--------------------------------------------|
| C=O (ketone)                                   | ~205 - 215                                 |
| C=O (ester)                                    | ~170 - 175                                 |
| -OCH <sub>3</sub> (ester)                      | ~52                                        |
| -CH (methine)                                  | ~50 - 55                                   |
| -C(CH <sub>3</sub> ) <sub>2</sub> (quaternary) | ~45 - 50                                   |
| -CH <sub>2</sub> (methylene)                   | ~40 - 45                                   |
| -C(CH <sub>3</sub> ) <sub>2</sub> (methyls)    | ~20 - 25                                   |

Rationale: The ketone carbonyl carbon is expected to be the most downfield signal. The ester carbonyl will be slightly upfield. The carbons of the cyclobutane ring will appear in the aliphatic region, with their specific shifts influenced by the attached functional groups.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ketone and ester functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group       | Vibration | Predicted Wavenumber (cm <sup>-1</sup> ) |
|------------------------|-----------|------------------------------------------|
| C=O (ketone)           | Stretch   | ~1780 (strained ring)                    |
| C=O (ester)            | Stretch   | ~1740                                    |
| C-O (ester)            | Stretch   | ~1250 - 1100                             |
| C-H (sp <sup>3</sup> ) | Stretch   | ~2950 - 2850                             |

Rationale: The carbonyl stretching frequency for a ketone in a four-membered ring is typically higher than that of an acyclic ketone due to ring strain. The ester carbonyl will also show a strong absorption. The C-O stretching of the ester and the C-H stretching of the aliphatic portions of the molecule will also be present.

## Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Fragment                |
|-----|-------------------------|
| 156 | $[M]^+$ (Molecular Ion) |
| 125 | $[M - OCH_3]^+$         |
| 97  | $[M - COOCH_3]^+$       |
| 83  | $[M - C_4H_5O_2]^+$     |
| 55  | $[C_4H_7]^+$            |

Rationale: The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation pathways would include the loss of the methoxy group, the entire methoxycarbonyl group, and cleavage of the cyclobutane ring.

## Reactivity and Applications

Cyclobutane derivatives are versatile building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations.<sup>[7]</sup> **Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**, with its multiple functional groups, offers several avenues for further chemical modification.

## Key Reaction Types

- Reactions at the Ketone: The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.
- Reactions at the Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or undergo reduction to a primary alcohol with strong reducing agents like lithium aluminum hydride.
- Ring-Opening Reactions: The strained cyclobutane ring can be cleaved under certain conditions, such as thermal or transition-metal-catalyzed reactions, to provide access to acyclic compounds with defined stereochemistry.

- Enolate Chemistry: The  $\alpha$ -protons to the ketone and ester can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.

The interplay of these reactive sites allows for the use of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** as a scaffold for the synthesis of more complex molecules.

## Potential Applications in Drug Discovery and Materials Science

Cyclobutane-containing molecules have gained increasing attention in medicinal chemistry. The rigid cyclobutane scaffold can act as a bioisostere for other groups and can help to lock a molecule into a specific conformation, which can be beneficial for binding to biological targets. [2] The unique stereochemical arrangement of substituents on the cyclobutane ring can be exploited to explore structure-activity relationships in drug candidates.

In materials science, cyclobutane derivatives can be used as monomers for the synthesis of polymers with unique properties. The controlled ring-opening of cyclobutane-containing polymers can lead to materials with interesting thermal or mechanical properties.

## Conclusion

**Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** is a structurally interesting and synthetically versatile molecule. While detailed experimental data is not widely published, its synthesis can be reliably achieved through standard organic transformations. Its combination of a strained ring system and multiple functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex organic molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2-DiMethyl-3-oxocyclobutanecarboxylic acid | 3183-43-5 [chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. 78685-51-5|Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 4. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | C7H10O3 | CID 276081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. METHYL 3-OXOCYCLOBUTANE CARBOXYLATE | 695-95-4 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2848544#chemical-structure-of-methyl-2,2-dimethyl-3-oxocyclobutanecarboxylate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)